molecular formula C8H6Cl2O B1592655 2-Chloro-6-methylbenzoyl chloride CAS No. 89894-44-0

2-Chloro-6-methylbenzoyl chloride

Cat. No. B1592655
CAS RN: 89894-44-0
M. Wt: 189.04 g/mol
InChI Key: NPRWNQSMJBAKCL-UHFFFAOYSA-N
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Description

2-Chloro-6-methylbenzoyl Chloride (CAS# 89894-44-0) is a useful research chemical . It has a molecular weight of 189.04 and a molecular formula of C8H6Cl2O . The IUPAC name for this compound is 2-chloro-6-methylbenzoyl chloride .


Molecular Structure Analysis

The molecular structure of 2-Chloro-6-methylbenzoyl chloride consists of a benzene ring with a chlorine atom and a methyl group attached at positions 2 and 6 respectively. Additionally, there is a carbonyl group (C=O) attached to the benzene ring, which is also bonded to a chlorine atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-6-methylbenzoyl chloride include a molecular weight of 189.04 and a molecular formula of C8H6Cl2O . Unfortunately, specific information such as melting point, boiling point, and solubility were not found.

Scientific Research Applications

  • Chemical Synthesis : As a benzoyl chloride derivative, 2-Chloro-6-methylbenzoyl chloride could be used in the synthesis of other chemical compounds .

  • Metabolomics : Benzoyl chloride derivatives, including potentially 2-Chloro-6-methylbenzoyl chloride, can be used in metabolomics, a field that focuses on the measurement of small molecules in biological systems . In this context, benzoyl chloride derivatization can improve the analysis of polar small molecules using liquid chromatography–tandem mass spectrometry (LC–MS/MS) .

  • Chemical Synthesis : As a benzoyl chloride derivative, 2-Chloro-6-methylbenzoyl chloride could be used in the synthesis of other chemical compounds .

  • Metabolomics : Benzoyl chloride derivatives, including potentially 2-Chloro-6-methylbenzoyl chloride, can be used in metabolomics, a field that focuses on the measurement of small molecules in biological systems . In this context, benzoyl chloride derivatization can improve the analysis of polar small molecules using liquid chromatography–tandem mass spectrometry (LC–MS/MS) .

Future Directions

While specific future directions for 2-Chloro-6-methylbenzoyl chloride are not available, benzoyl chlorides are important in the field of organic synthesis. They are used as intermediates in the synthesis of a wide range of organic compounds. Future research may focus on developing new synthetic methods and applications for these compounds .

properties

IUPAC Name

2-chloro-6-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRWNQSMJBAKCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625308
Record name 2-Chloro-6-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-methylbenzoyl chloride

CAS RN

89894-44-0
Record name 2-Chloro-6-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-chloro-6-methylbenzoicacid (339) (300 g, 1.76 mol, 1.0 eq) and DMF (0.5 mL) in DCM (500 mL) at RT, oxalyl chloride (249 g, 1.92 mol, 1.1 eq) was added slowly (over 5 min) The resulting mixture was stirred at RT for 2 h and then concentrated in vacuo to afford 2-chloro-6-methylbenzoyl chloride (340) which was used directly in the next step.
Quantity
300 g
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reactant
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0.5 mL
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249 g
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500 mL
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solvent
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Synthesis routes and methods II

Procedure details

In one embodiment, the step comprises combining 2-chloro-6-methylbenzoic acid with, e.g., thionyl chloride or oxalyl chloride, optionally in the presence of a catalytic amount of DMF, to afford 2-chloro-6-methylbenzoyl chloride.
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Synthesis routes and methods III

Procedure details

A round bottom flask containing the 2-chloro-6-methyl-benzoic acid (1.5 g, 8.79 mmol) and a stirring bar is charged with dry DCM (10 mL). Stirring is initiated. After several min, a solution of thionyl chloride (in DCM (2M), 6.6 mL, 13.2 mmol) is added via syringe. 2 drops of DMF are then added. The reaction immediately began to bubble gently. After 2 h bubbling ceases. After 3 h, the solvent is removed from the reaction mixture in vacuo. The oily residue is redissolved in DCM (6 mL) and the solvent once again removed in vacuo. The residue is dissolved in dry DCM (6 mL) and used without further purification in the next reaction sequence.
Quantity
1.5 g
Type
reactant
Reaction Step One
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6.6 mL
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0 (± 1) mol
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
AR Daniewski, W Liu, K Püntener… - … process research & …, 2002 - ACS Publications
… 2-Chloro-6-methylbenzoyl Chloride (14). To a mixture of 1 (20.0 g, 117 mmol), DMF (50 μL), and toluene (70 mL) was added oxalyl chloride (16 mL, 180 mmol). The resulting solution …
Number of citations: 11 pubs.acs.org
S Kayama, H Tabata, Y Takahashi, N Tani… - Tetrahedron, 2015 - Elsevier
… 2-Chloro-6-methylbenzoyl chloride (113.4 mg, 0.6 mmol) was subjected to reaction with 3-bromocarbazole (73.8 mg, 0.3 mmol) following the same procedure as that used for the …
Number of citations: 2 www.sciencedirect.com
Y Wu, J Xi, Y Li, Z Li, Y Zhang, JF Wang… - Journal of Medicinal …, 2023 - ACS Publications
… Synthesized following general procedure 1 (from 1a to 1) using 2-chloro-6-methylbenzoyl chloride instead of 2-methylbenzoyl chloride (step e) …
Number of citations: 3 pubs.acs.org
L Bo, YK Zhang, SE Reznik, ZS Chen - Drugs of the Future, 2021 - access.portico.org
… a) Chlorination of 2-chloro-6-methylbenzoic acid (I) with (COCl)2 in the presence of catalytic DMF in CH2Cl2 gives 2-chloro-6-methylbenzoyl chloride (II), which upon amidation with …
Number of citations: 3 access.portico.org

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